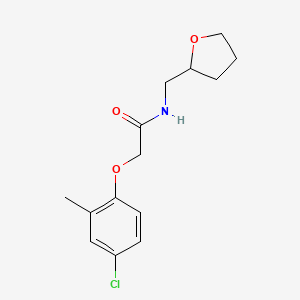![molecular formula C13H19BrN2O2 B5070749 2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound is commonly referred to as BPPA and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mécanisme D'action
The mechanism of action of BPPA involves its ability to bind to certain enzymes and receptors in the body. For example, BPPA has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. Additionally, BPPA has been shown to bind to certain receptors in the brain, such as the sigma-1 receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPPA are still being studied, but some preliminary findings suggest that it may have a number of beneficial effects on the body. For example, BPPA has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Additionally, BPPA has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPPA is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these targets. Additionally, BPPA is relatively easy to synthesize and has a high yield, which makes it a cost-effective tool for research. However, one of the limitations of BPPA is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on BPPA. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Additionally, BPPA may have applications in the field of drug discovery, as it can be used to screen for potential inhibitors of certain enzymes and receptors. Finally, further studies are needed to fully understand the biochemical and physiological effects of BPPA, as well as its potential toxicity and limitations.
Méthodes De Synthèse
The synthesis of BPPA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromophenol with sodium hydride to form 4-bromophenoxide. This intermediate is then reacted with 3-dimethylaminopropyl chloride to form 3-dimethylamino-n-propyl-4-bromophenoxide. The final step involves the reaction of this intermediate with acetic anhydride to form BPPA. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
BPPA has been studied extensively for its potential applications in the field of biochemistry and pharmacology. One of the most promising areas of research is its ability to modulate the activity of certain enzymes and receptors in the body. For example, BPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCFIHOHCFAJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)

![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)
![4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5070731.png)

![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5070760.png)